molecular formula C11H11F3O2 B14834171 1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene

1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene

Cat. No.: B14834171
M. Wt: 232.20 g/mol
InChI Key: BTNUOKILVCJEQV-UHFFFAOYSA-N
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Description

1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H11F3O2 It is characterized by the presence of a cyclopropoxy group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene typically involves several steps:

Chemical Reactions Analysis

1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-Cyclopropoxy-4-methoxy-2-(trifluoromethyl)benzene can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-Cyclopropyl-2-methoxy-4-(trifluoromethyl)benzene and 1-(Cyclopropylmethoxy)-4-methoxy-2-(trifluoromethyl)benzene share structural similarities but differ in specific functional groups and properties.

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

1-cyclopropyloxy-4-methoxy-2-(trifluoromethyl)benzene

InChI

InChI=1S/C11H11F3O2/c1-15-8-4-5-10(16-7-2-3-7)9(6-8)11(12,13)14/h4-7H,2-3H2,1H3

InChI Key

BTNUOKILVCJEQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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